molecular formula C15H9N3 B2696013 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine CAS No. 1264192-44-0

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine

Cat. No.: B2696013
CAS No.: 1264192-44-0
M. Wt: 231.258
InChI Key: JDZGDFGAGYQSPA-UHFFFAOYSA-N
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Description

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine is a heterocyclic compound with a molecular formula of C15H9N3. This compound is characterized by a pyrido[2,3-b]pyrazine core structure substituted with a phenylethynyl group at the 7-position.

Preparation Methods

The synthesis of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrido[2,3-b]pyrazine core, which can be achieved through various methods, including cyclization reactions of appropriate precursors.

    Substitution Reaction: The phenylethynyl group is introduced at the 7-position of the pyrido[2,3-b]pyrazine core through a substitution reaction.

Chemical Reactions Analysis

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrido[2,3-b]pyrazine core and the phenylethynyl substituent, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

7-(2-phenylethynyl)pyrido[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZGDFGAGYQSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=NC=CN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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